molecular formula C6H10N2O B15233681 (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one

Cat. No.: B15233681
M. Wt: 126.16 g/mol
InChI Key: LELWCGYOYKRSOE-CRCLSJGQSA-N
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Description

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one is a heterocyclic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure consists of a fused pyrrole and pyrrolidine ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles and pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one

InChI

InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

LELWCGYOYKRSOE-CRCLSJGQSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2NC1=O

Canonical SMILES

C1C2CNCC2NC1=O

Origin of Product

United States

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